molecular formula C20H29N3O3S B6141061 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole

5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole

Cat. No.: B6141061
M. Wt: 391.5 g/mol
InChI Key: XDJZNSKKOYZCEO-UHFFFAOYSA-N
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Description

5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole typically involves multiple steps, starting from readily available precursors. The imidazole ring can be synthesized via a condensation reaction involving appropriate aldehydes and amines . The sulfonyl group is usually introduced through sulfonation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-[[3-(Methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted analogs .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[[3-(methoxymethyl)pyrrolidin-1-yl]methyl]-2-methylsulfonyl-1-(3-phenylpropyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-26-16-18-10-12-22(14-18)15-19-13-21-20(27(2,24)25)23(19)11-6-9-17-7-4-3-5-8-17/h3-5,7-8,13,18H,6,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJZNSKKOYZCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)CC2=CN=C(N2CCCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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